2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(3-phenoxybenzyl)acetamide
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Overview
Description
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(3-phenoxybenzyl)acetamide is a complex organic compound that belongs to the class of benzazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(3-phenoxybenzyl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and amines, which undergo condensation reactions to form the benzazepine core. Subsequent steps may involve acylation, alkylation, and other functional group modifications to achieve the final structure.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(3-phenoxybenzyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Benzazepine Derivatives: Compounds like 7,8-dimethoxy-1,2,3,4-tetrahydro-2H-3-benzazepine share structural similarities.
Phenoxybenzyl Derivatives: Compounds containing the phenoxybenzyl group, such as certain insecticides.
Uniqueness
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(3-phenoxybenzyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual benzazepine and phenoxybenzyl moieties may result in unique interactions with molecular targets, distinguishing it from other compounds.
Properties
Molecular Formula |
C27H26N2O5 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[(3-phenoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C27H26N2O5/c1-32-24-14-20-11-12-29(27(31)16-21(20)15-25(24)33-2)18-26(30)28-17-19-7-6-10-23(13-19)34-22-8-4-3-5-9-22/h3-15H,16-18H2,1-2H3,(H,28,30) |
InChI Key |
KUWYQFYEPJDGMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCC3=CC(=CC=C3)OC4=CC=CC=C4)OC |
Origin of Product |
United States |
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